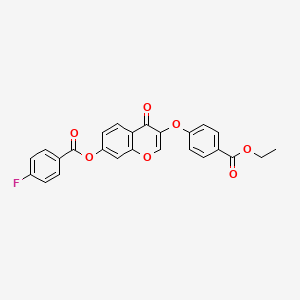
3-(4-(ethoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a compound like this would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry . Unfortunately, specific structural data for this compound isn’t available in the search results .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which it’s used. Without specific information, it’s difficult to predict its reactivity .
Applications De Recherche Scientifique
Fungicidal Activity
The compound’s structure suggests potential fungicidal properties. Researchers have synthesized novel coumarin ester derivatives based on this core structure. Notably, 4-(3,4-dichloroisothiazole)-7-hydroxy coumarins serve as fungicidal leads. By esterifying these compounds, they aimed to enhance their fungicidal activity . In vitro bioassays demonstrated that one derivative, compound 2ai , displayed good activity against several fungal pathogens, including Alternaria solani, Botrytis cinerea, Cercospora arachidicola, Physalospora piricola, and Sclerotinia sclerotiorum. Its efficacy was comparable to the lead compound 1a. Further research in this area could explore the mechanism of action and optimize derivatives for crop protection.
Tyrosinase Inhibition
The compound’s oxadiazole moiety may have tyrosinase inhibitory effects. In a study, a related 1,3,4-oxadiazole derivative exhibited potent inhibition against tyrosinase, an enzyme involved in melanin synthesis. The compound 3-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl) pyridine showed an IC50 value of 2.18 µM, outperforming the standard L-mimosine (IC50 = 3.68 µM) . This suggests potential applications in cosmetics or dermatology.
Antibacterial Properties
Exploring the compound’s antibacterial potential, researchers synthesized novel derivatives of 5-phenyl sulfonate methyl 1,3,4-oxadiazole. One derivative, compound 4a-2 , caused the cell membrane of Xanthomonas oryzae pv. oryzae to rupture or deform. These findings indicate that these derivatives might serve as potential antibacterial agents . Further investigations could explore their efficacy against other bacterial strains and mechanisms of action.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 4-[7-(4-fluorobenzoyl)oxy-4-oxochromen-3-yl]oxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17FO7/c1-2-30-24(28)15-5-9-18(10-6-15)32-22-14-31-21-13-19(11-12-20(21)23(22)27)33-25(29)16-3-7-17(26)8-4-16/h3-14H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGDAPONERKYECC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17FO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(ethoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2,2-Trifluoro-N-[(3R,4R)-4-methylpiperidin-3-yl]acetamide](/img/structure/B2386867.png)
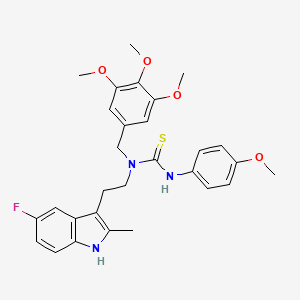
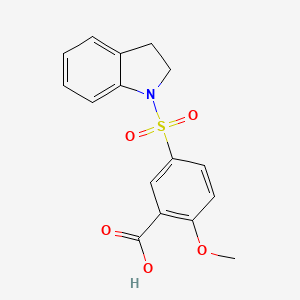
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2386872.png)
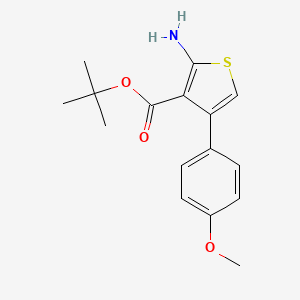

![1-[2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-(trifluoromethyl)phenyl]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile](/img/structure/B2386875.png)
![N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2386879.png)
![2-(2-chloro-6-fluorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide](/img/structure/B2386880.png)
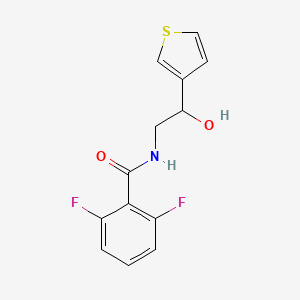
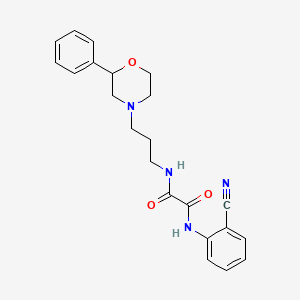

![(Z)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one](/img/structure/B2386886.png)